2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine

説明

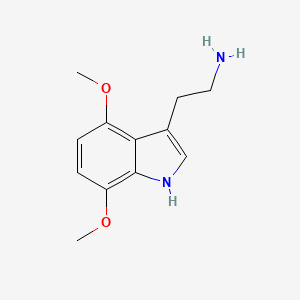

2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine is a substituted indole derivative with the molecular formula C₁₂H₁₆N₂O₂ and an average molecular mass of 220.272 g/mol (monoisotopic mass: 220.121178 g/mol). Its ChemSpider ID is 9840452, and it is systematically named as 2-(4,7-dimethoxy-1H-indol-3-yl)ethanamine. The compound features a methoxy substitution at the 4- and 7-positions of the indole ring and an ethylamine side chain at the 3-position (Figure 1).

特性

IUPAC Name |

2-(4,7-dimethoxy-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-15-9-3-4-10(16-2)12-11(9)8(5-6-13)7-14-12/h3-4,7,14H,5-6,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKYHKZYACYPAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CNC2=C(C=C1)OC)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470265 | |

| Record name | 2-(4,7-Dimethoxy-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91557-43-6 | |

| Record name | 2-(4,7-Dimethoxy-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine typically involves the following steps:

Starting Material: The synthesis often begins with commercially available 4,7-dimethoxyindole.

Alkylation: The indole is then subjected to alkylation using ethylamine under basic conditions to introduce the ethylamine group at the 3-position of the indole ring.

Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.

化学反応の分析

Types of Reactions

2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

科学的研究の応用

Biological Activities

2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine has been extensively studied for its biological activities , which include:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Potential : Preliminary studies suggest that it may possess anticancer properties, potentially inhibiting tumor growth and proliferation through various mechanisms.

- Neurological Applications : The compound has been investigated for its effects on neurological disorders, particularly its interaction with serotonin receptors, which may influence mood and cognition.

Applications in Medicinal Chemistry

In medicinal chemistry, 2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it to develop novel pharmaceuticals targeting specific biological pathways. The compound's ability to interact with various molecular targets makes it valuable in drug discovery programs aimed at treating conditions like depression, anxiety, and other psychiatric disorders .

Industrial Applications

Beyond biological applications, this compound is also explored for its potential use in the development of new materials and as a precursor in the synthesis of dyes and pigments. Its chemical properties may facilitate the creation of innovative materials with specific functionalities.

Case Study 1: Anticancer Activity

In a study investigating the anticancer effects of various indole derivatives, 2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine was found to inhibit the growth of cancer cell lines through apoptosis induction mechanisms. The research demonstrated significant cytotoxicity at certain concentrations, suggesting potential as a chemotherapeutic agent.

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological profile of this compound revealed its ability to enhance serotonergic transmission in animal models. This effect was linked to improvements in mood-related behaviors and cognitive function, indicating its potential utility in treating depression and anxiety disorders .

作用機序

The mechanism of action of 2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with serotonin receptors in the brain, influencing neurotransmission and potentially exhibiting psychoactive effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4,7-dimethoxy-1H-indol-3-YL)-ethylamine with analogs differing in substituent patterns, functional groups, and molecular frameworks.

Substituent Variations on the Indole Ring

2-(1-Methyl-1H-indol-3-yl)ethylamine

- Substituents : A methyl group at the indole 1-position instead of methoxy groups.

- Molecular Formula : C₁₁H₁₄N₂ (average mass: 174.243 g/mol).

- The 1-methyl group may sterically hinder interactions at the indole nitrogen .

2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)ethanamine

- Substituents : Chlorine atoms at the 4- and 6-positions and a methyl group at the 2-position.

- Molecular Formula : C₁₁H₁₂Cl₂N₂ (average mass: 243.137 g/mol).

- Key Differences : Chlorine’s electron-withdrawing nature contrasts with methoxy’s electron-donating effects, likely reducing nucleophilicity at the indole ring. This compound may exhibit higher lipophilicity and altered binding kinetics compared to the target molecule .

Functional Group Modifications

1-(4,7-Dimethoxy-1H-indol-3-yl)ethanone

- Substituents : An acetyl group (-COCH₃) replaces the ethylamine chain.

- Molecular Formula: C₁₂H₁₃NO₃ (average mass: 219.237 g/mol).

- This change impacts solubility (lower water solubility) and bioavailability .

3-(Dimethylaminomethyl)indole

- Substituents: A dimethylaminomethyl group (-CH₂N(CH₃)₂) at the indole 3-position.

- Molecular Formula : C₁₁H₁₄N₂ (average mass: 174.243 g/mol).

- Key Differences : The tertiary amine introduces steric bulk and altered basicity, which may influence membrane permeability and metabolic stability compared to the primary amine in the target compound .

Non-Indole Analog: 2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride

- Structure : A catechol derivative with an ethylamine chain (dopamine analog).

- Molecular Formula: C₈H₁₁NO₂·HCl (average mass: 189.64 g/mol).

- This compound is a neurotransmitter precursor, highlighting the indole moiety’s role in divergent biological pathways .

Table 1: Structural and Molecular Comparison

| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Mass (g/mol) | Key Features |

|---|---|---|---|---|

| 2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine | 4,7-OCH₃, ethylamine chain | C₁₂H₁₆N₂O₂ | 220.272 | Electron-donating groups, polar |

| 2-(1-Methyl-1H-indol-3-yl)ethylamine | 1-CH₃, ethylamine chain | C₁₁H₁₄N₂ | 174.243 | Reduced polarity, steric hindrance |

| 2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)ethanamine | 4,6-Cl, 2-CH₃, ethylamine chain | C₁₁H₁₂Cl₂N₂ | 243.137 | Lipophilic, electron-withdrawing |

| 1-(4,7-Dimethoxy-1H-indol-3-yl)ethanone | 4,7-OCH₃, acetyl group | C₁₂H₁₃NO₃ | 219.237 | Ketone functionality, lower basicity |

| 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride | Catechol, ethylamine chain | C₈H₁₁NO₂·HCl | 189.64 | Catechol redox activity, neurotransmitter analog |

Implications of Structural Differences

- Methoxy vs. Chloro Substituents : Methoxy groups enhance solubility (via polarity) and stabilize positive charge via resonance, whereas chloro groups increase lipophilicity and may improve blood-brain barrier penetration .

- Ethylamine vs. Acetyl Group : The ethylamine chain enables hydrogen bonding and protonation at physiological pH, critical for receptor interactions. The acetyl group lacks this capability, favoring passive diffusion but reducing target specificity .

- Indole vs. Catechol Frameworks : Indole’s aromatic system supports stacking interactions with proteins, while catechol’s dihydroxy groups facilitate antioxidant or redox cycling activity .

生物活性

Overview

2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine, a compound belonging to the indole family, is characterized by the presence of two methoxy groups at positions 4 and 7 of the indole ring. This structural configuration is significant as it influences both its chemical properties and biological activities. The compound is of particular interest due to its potential applications in medicinal chemistry, particularly concerning its antimicrobial and anticancer properties.

The molecular formula of 2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine is , with a molecular weight of approximately 250.29 g/mol. The presence of methoxy groups enhances its lipophilicity and may improve its ability to cross biological membranes, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is hypothesized that 2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine may bind to serotonin receptors, potentially influencing neurotransmission and exhibiting psychoactive effects. Additionally, it may modulate the activity of enzymes and other receptors involved in inflammatory responses and cancer cell proliferation.

Antimicrobial Activity

Research indicates that compounds similar to 2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth through mechanisms that may involve disruption of cell membrane integrity or interference with metabolic pathways .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties, particularly against certain cancer cell lines. The mechanism behind this activity could involve the induction of apoptosis or inhibition of cell proliferation through modulation of signaling pathways associated with cancer progression.

Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various indole derivatives, 2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine was found to exhibit notable activity against Staphylococcus aureus and Escherichia coli. The compound's structure was correlated with its effectiveness, emphasizing the role of methoxy substitutions in enhancing antimicrobial action .

Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of indole derivatives highlighted that 2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine showed promising results against human cancer cell lines. The study utilized IC50 measurements to assess cytotoxicity, demonstrating that the compound effectively inhibited cell growth at micromolar concentrations .

Data Table: Biological Activities

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine | Two methoxy groups at positions 4 and 7 | Antimicrobial and anticancer properties |

| Related Indole Derivative | Varies | Potential sedative effects |

| Serotonin | Hydroxyl group at position 5 | Neurotransmitter activity |

Q & A

Q. Intermediate

- HPLC with UV detection : Use C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% TFA) to quantify impurities. Pharmacopeial standards recommend ≤0.5% total impurities .

- TLC validation : Compare Rf values against reference standards under UV254 nm.

- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

What safety protocols are essential for handling 2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine in laboratory settings?

Q. Intermediate

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Emergency measures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water. Emergency services should be contacted for severe reactions .

How can researchers investigate the biological activity of 2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine, particularly its receptor interactions?

Q. Advanced

- Receptor binding assays : Radioligand displacement studies (e.g., using ³H-labeled serotonin or histamine analogs) quantify affinity for GPCRs, leveraging structural similarities to histamine derivatives .

- Functional assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells to assess agonism/antagonism .

- In vivo models : Zebrafish or rodent studies evaluate neurobehavioral effects, given its structural resemblance to psychoactive phenethylamines .

What strategies are effective for synthesizing derivatives of 2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine to enhance bioactivity?

Q. Advanced

- Schiff base formation : React with carbonyl compounds (e.g., 1-hydroxy-2-naphthaldehyde) to generate bidentate ligands for metal complexes, as shown for related indole-ethylamines .

- N-alkylation : Introduce substituents (e.g., methyl, benzyl) via alkyl halides to modulate lipophilicity and blood-brain barrier penetration .

- Ring-functionalization : Bromination or nitration at the indole 5-position alters electronic properties and receptor selectivity .

How can computational modeling guide the design of 2-(4,7-Dimethoxy-1H-indol-3-YL)-ethylamine derivatives with improved target specificity?

Q. Advanced

- Molecular docking : Use AutoDock Vina to predict binding poses in serotonin (5-HT₂A) or trace amine-associated (TAAR1) receptors, based on homology models from PDB templates.

- QSAR studies : Corrogate substituent effects (e.g., methoxy position) with IC₅₀ values to derive predictive models .

- MD simulations : Analyze ligand-receptor stability over 100-ns trajectories in GROMACS to optimize residence time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。